2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-fluorophenyl)acetamide
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Description
2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24FN3O4 and its molecular weight is 461.493. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research in the field has led to the development of novel synthetic pathways for related compounds, demonstrating the interest in exploring efficient methods for producing quinoline derivatives with potential biological activities. For instance, the synthesis of quinazolinyl acetamides through reactions involving anthranilic acid highlights the ongoing efforts to explore novel chemical entities within this class (Alagarsamy et al., 2015) source.
Biological and Pharmacological Studies
Several studies have focused on the biological activities of quinoline and quinazoline derivatives, including antimicrobial, anticancer, and antiviral effects. For example, a study on quinazolinyl acetamide derivatives revealed significant antimicrobial and anticancer activities, supporting the potential therapeutic applications of these compounds (Mehta et al., 2019) source.
Antifungal agents derived from 2-oxo-morpholin-3-yl acetamide derivatives have also been identified, demonstrating broad-spectrum activity against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015) source.
Potential Therapeutic Applications
Research into the therapeutic applications of quinoline derivatives extends to areas such as anticonvulsant and anti-inflammatory activities. The synthesis and evaluation of novel quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases highlight the potential of these compounds in cancer therapy (Riadi et al., 2021) source.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-23-13-17-12-18(15-28-20-6-4-3-5-7-20)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-10-8-19(27)9-11-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXXLCXNJZSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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